3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
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Overview
Description
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a complex organic compound that features a unique combination of functional groups, including an amino group, a furan ring, a trifluoromethyl group, and a thieno[2,3-b]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative, with a thiophene derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a radical trifluoromethylation reaction using reagents like trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Attachment of the Furan Ring: The furan ring can be attached through a cross-coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like copper(I) cyanide (CuCN) under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Furan-2,3-dione derivatives
Reduction: Amino derivatives
Substitution: Amides, sulfonamides
Scientific Research Applications
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Material Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study various biological pathways and molecular interactions.
Synthetic Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability . The furan and thieno[2,3-b]pyridine rings can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(furan-2-yl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonitrile: Similar structure but with a different thieno[3,2-b]pyridine core.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile imparts unique electronic properties and enhances its metabolic stability compared to similar compounds . This makes it a valuable compound for various scientific research applications and potential pharmaceutical development.
Properties
CAS No. |
937597-80-3 |
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Molecular Formula |
C13H6F3N3OS |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
3-amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H6F3N3OS/c14-13(15,16)9-4-6(7-2-1-3-20-7)10-11(18)8(5-17)21-12(10)19-9/h1-4H,18H2 |
InChI Key |
LXWVFMKTHUIPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NC3=C2C(=C(S3)C#N)N)C(F)(F)F |
Origin of Product |
United States |
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